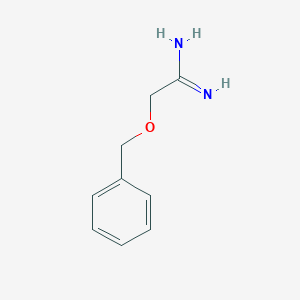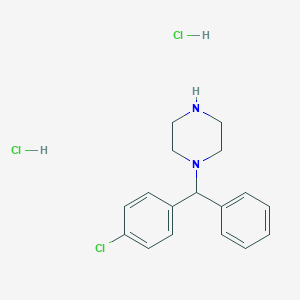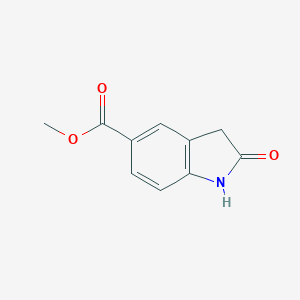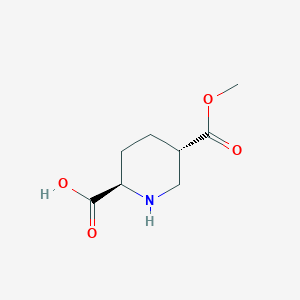
Scoparinol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scoparinol can be synthesized through the extraction of Scoparia dulcis. The process involves the use of organic solvents to isolate the diterpene from the plant material. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Scoparia dulcis. The plant material is harvested, dried, and subjected to solvent extraction. The extract is then concentrated and purified through various chromatographic methods to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Scoparinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized diterpenes, while reduction can produce reduced diterpenes .
Applications De Recherche Scientifique
Scoparinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diterpenes.
Biology: this compound’s biological activities, such as its anti-inflammatory and analgesic effects, make it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, this compound is studied for its potential therapeutic applications in treating pain and inflammation.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Scoparinol exerts its effects through several molecular targets and pathways:
Analgesic Effect: this compound interacts with pain receptors and inhibits the transmission of pain signals.
Anti-inflammatory Effect: It modulates the activity of inflammatory mediators and reduces inflammation.
Sedative Effect: this compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative effects
Comparaison Avec Des Composés Similaires
Scoparinol is unique among diterpenes due to its specific pharmacological profile. Similar compounds include:
Scoparic Acid: Another diterpene from Scoparia dulcis with anti-inflammatory properties.
Scopadulcic Acid: Known for its antiviral and anti-inflammatory activities.
Scopadulciol: Exhibits similar pharmacological effects but differs in its chemical structure.
This compound stands out due to its combined analgesic, anti-inflammatory, and sedative effects, making it a valuable compound for various research and therapeutic applications .
Propriétés
IUPAC Name |
[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYIFPPMZUQAN-IZCLTQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities of Scoparinol observed in preclinical studies?
A1: Preclinical studies on this compound, a diterpene found in Scoparia dulcis, have revealed promising analgesic and anti-inflammatory properties. Research indicates that this compound exhibits significant analgesic effects [], suggesting its potential for pain management. Additionally, the compound demonstrates notable anti-inflammatory activity [], pointing to its possible therapeutic use in conditions characterized by inflammation. Furthermore, this compound exhibits a significant diuretic effect, as evidenced by increased urine volume following its administration [].
Q2: What is known about the mechanism of action of this compound?
A2: While the research highlights this compound's analgesic, anti-inflammatory, and diuretic properties, the precise mechanisms of action underlying these effects remain to be fully elucidated []. Further investigation is crucial to unravel the specific molecular targets and pathways through which this compound exerts its pharmacological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
